molecular formula C9H6OS2 B1330775 2,2'-Bithiophene-5-carbaldehyde CAS No. 3779-27-9

2,2'-Bithiophene-5-carbaldehyde

Cat. No. B1330775
Key on ui cas rn: 3779-27-9
M. Wt: 194.3 g/mol
InChI Key: FYBWRAXKYXTOQC-UHFFFAOYSA-N
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Patent
US05741811

Procedure details

To dimethyl formamide (250 ml) was added phosphoryl chloride (50.2 ml) with quick stirring. 2,2'-Bithiophene (83 g) in dimethyl formamide (200 ml) was then added and stirred at -10° C. for 30 minutes. Then the temperature was raised to 40° C. and was further stirred for 20 hours. The reaction mixture was then poured into crushed ice and stirred for 30 minutes. Sodium hydroxide aqueous solution (10%, 600 ml) was added and the solution was extracted with chloroform. The organic layer was washed with water, dried over anhydrous magnesium sulfate, concentrated and separated by silica gel chromatography. Product 90 g was obtained, melting point 56°-57° C.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
50.2 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]1[S:12][CH:13]=[CH:14][CH:15]=1.[OH-].[Na+].CN(C)[CH:20]=[O:21]>>[CH:20]([C:10]1[S:6][C:7]([C:11]2[S:12][CH:13]=[CH:14][CH:15]=2)=[CH:8][CH:9]=1)=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
S1C(=CC=C1)C=1SC=CC1
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at -10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the temperature was raised to 40° C.
STIRRING
Type
STIRRING
Details
was further stirred for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
separated by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=CC=C(S1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 90 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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